Estreptomicina CEPA

Description

Historical Context of the Discovery and Early Research of Aminoglycosides

The discovery of aminoglycosides, a class of antibiotics, marked a pivotal moment in the history of medicine. This era of discovery was born out of a systematic search for antimicrobial agents from soil microorganisms. In 1943, Albert Schatz, in the laboratory of Selman Waksman at the New Jersey Agricultural Experimental Station, isolated a strain of Streptomyces griseus from heavily manured field soil. wikipedia.org This discovery was the culmination of Waksman's systematic studies on the antibiotic production of soil actinomycetes. wikipedia.org

Streptomycin (B1217042), the compound produced by this bacterium, was the first aminoglycoside antibiotic to be identified and proved to be a landmark achievement. wikipedia.orgnih.gov It was the first effective treatment against tuberculosis, a disease that was a major cause of death at the time. wikipedia.orgtaylorandfrancis.com The discovery of streptomycin earned Selman Waksman the Nobel Prize in Physiology or Medicine in 1952, although the significant contributions of his co-inventor, Albert Schatz, are also widely recognized today. wikipedia.org This breakthrough spurred further research into soil microorganisms, leading to the discovery of a wide array of other important antibiotics.

The Role of Streptomycin in Initial Antimicrobial Research Paradigms

The discovery of streptomycin fundamentally shifted the paradigm of antimicrobial research. wikipedia.orgtaylorandfrancis.com As the first broad-spectrum antibiotic effective against Gram-negative bacteria and the first to show activity against Mycobacterium tuberculosis, it opened up new therapeutic possibilities. wikipedia.orgtaylorandfrancis.com The success of streptomycin solidified the approach of systematically screening soil microorganisms for novel bioactive compounds, a strategy that dominated antibiotic discovery for decades. wikipedia.orgnih.gov

Furthermore, the emergence of streptomycin-resistant strains of bacteria in clinical settings provided an early and crucial lesson in the challenges of antimicrobial therapy. This led to the pioneering of combination therapy, where streptomycin was used in conjunction with other drugs like para-aminosalicylic acid (PAS) to enhance efficacy and combat the development of resistance. taylorandfrancis.com This principle remains a cornerstone of infectious disease treatment today. The study of streptomycin's mode of action and the mechanisms of resistance to it also laid the groundwork for future research into antibiotic mechanisms and microbial genetics.

Significance of Strain-Specific Research: Focus on Streptomicina CEPA

While "Estreptomicina CEPA" is not a formal designation, the concept of focusing on specific strains is of paramount importance in microbiology and biotechnology. Different strains of the same bacterial species, such as Streptomyces griseus, can exhibit significant variations in their genetic makeup and, consequently, their metabolic capabilities. dntb.gov.uamdpi.com These differences can manifest in the type and quantity of secondary metabolites they produce, including antibiotics. dntb.gov.uamdpi.com

The taxonomic history of S. griseus and its related strains has been complex, with initial classifications later refined through modern genetic techniques like 16S rRNA gene sequencing. wikipedia.org Research has shown that even phylogenetically similar strains of S. griseus originating from different geographical locations can have distinct secondary metabolite profiles. dntb.gov.uamdpi.comnih.gov For instance, a comparative study of a Streptomyces isolate from Easter Island and the type strain Streptomyces griseus subsp. griseus DSM 40236T from Russian soil, which have identical 16S rRNA gene sequences, revealed differences in pigmentation and the production of accessory secondary metabolites. dntb.gov.uamdpi.comnih.gov

This strain-specific diversity is a valuable resource for drug discovery, as it presents the opportunity to find novel compounds or strains with enhanced production capabilities. dntb.gov.uamdpi.com Therefore, the academic investigation of individual strains is crucial for a comprehensive understanding of a species' full biosynthetic potential.

Panorama General of the Main Academic Research Trajectories for this compound

Given that "this compound" refers to the concept of a streptomycin-producing strain, the main academic research trajectories have revolved around understanding and manipulating these strains for various purposes. Key areas of investigation include:

Genomic and Phylogenetic Analysis: A significant amount of research has focused on sequencing the genomes of various S. griseus strains, such as IFO 13350 and XylebKG-1. nih.govasm.org These genomic studies have revealed a high GC content (around 72.2%) and have helped to clarify the complex taxonomy of the species. wikipedia.org Comparative genomics between different strains has shed light on the genetic basis for their diverse metabolic capabilities and their adaptation to different environments. asm.orgfrontiersin.org

Biosynthesis of Streptomycin and Other Secondary Metabolites: A major research focus has been on elucidating the complex biosynthetic pathway of streptomycin. nih.gov Studies have identified and characterized the gene clusters responsible for its production. nih.govoup.com Research has also explored how the production of streptomycin and other secondary metabolites is regulated, including the role of signaling molecules like A-factor. imrpress.com The discovery that different strains can produce a variety of other bioactive compounds has led to broader screening efforts. wikipedia.orgdntb.gov.ua

Strain Improvement and Industrial Production: From an industrial perspective, a key research trajectory has been the improvement of streptomycin-producing strains to increase yields. This has involved mutagenesis programs and the study of factors influencing antibiotic production. microbiologyresearch.orgnih.gov For example, research on S. griseus strain 52-1 investigated how different hyphal fractions affect streptomycin production. nih.gov

Ecological and Environmental Studies: Researchers have isolated S. griseus strains from diverse environments, including soil, deep-sea sediments, and even associated with insects. wikipedia.orgasm.org These studies aim to understand the ecological roles of these bacteria and how their environment influences their evolution and secondary metabolite production. wikipedia.org The distribution of streptomycin biosynthesis and resistance genes in different soil environments has also been a subject of investigation. oup.com

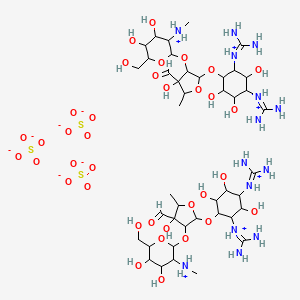

Properties

Molecular Formula |

C42H84N14O36S3 |

|---|---|

Molecular Weight |

1457.4 g/mol |

IUPAC Name |

[2-[2-[2,4-bis(diaminomethylideneazaniumyl)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-methylazanium;trisulfate |

InChI |

InChI=1S/2C21H39N7O12.3H2O4S/c2*1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;3*1-5(2,3)4/h2*4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);3*(H2,1,2,3,4) |

InChI Key |

QTENRWWVYAAPBI-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)[NH+]=C(N)N)O)[NH+]=C(N)N)OC3C(C(C(C(O3)CO)O)O)[NH2+]C)(C=O)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)[NH+]=C(N)N)O)[NH+]=C(N)N)OC3C(C(C(C(O3)CO)O)O)[NH2+]C)(C=O)O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-] |

Canonical SMILES |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)[NH+]=C(N)N)O)[NH+]=C(N)N)OC3C(C(C(C(O3)CO)O)O)[NH2+]C)(C=O)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)[NH+]=C(N)N)O)[NH+]=C(N)N)OC3C(C(C(C(O3)CO)O)O)[NH2+]C)(C=O)O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-] |

Synonyms |

Estreptomicina CEPA Estreptomicina Clariana Estreptomicina Normon Strepto Fatol Strepto Hefa Strepto-Fatol Strepto-Hefa Streptomycin Streptomycin Grünenthal Streptomycin Sulfate Streptomycin Sulfate (2:3) Salt Streptomycin Sulphate Streptomycine Panpharma |

Origin of Product |

United States |

Mecanismos Moleculares De Acción De Estreptomicina Cepa

Ribosomal Target Binding and Inhibition of Protein Synthesis

The principal mechanism of streptomycin's action is its high-affinity binding to the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. patsnap.comwikipedia.orgfirsthope.co.intestbook.comwebmd.com This interaction ultimately halts protein synthesis, leading to bacterial cell death. patsnap.comwikipedia.orgfirsthope.co.in

Interaction with Ribosomal RNA (rRNA) Subunits (e.g., 16S rRNA)

Streptomycin (B1217042) specifically targets the 30S ribosomal subunit, the smaller of the two subunits that constitute the prokaryotic ribosome. patsnap.comwikipedia.orgnih.gov Its binding site is located within the 16S ribosomal RNA (rRNA), a critical component of the 30S subunit. patsnap.comdrugbank.comnih.govasm.orgnih.gov Research has shown that streptomycin interacts with several regions of the 16S rRNA, including helices h1, h18, h27, and h44. nih.govasm.org It also makes contact with the G530 loop of the 16S rRNA. researchgate.net This binding occurs in the decoding region of the 16S rRNA, the area responsible for ensuring the correct pairing between the mRNA codon and the transfer RNA (tRNA) anticodon. nih.gov

Specific Binding Sites and Conformational Changes in Ribosomes

The binding of streptomycin to the 16S rRNA and the ribosomal protein S12 induces significant conformational changes in the ribosome. nih.govasm.orgresearchgate.net X-ray crystallography studies have revealed that streptomycin binding distorts the decoding site by shifting the 16S rRNA helix 44 laterally. nih.gov This pre-organizes the decoding site into a unique conformation that has not been observed in the absence of the antibiotic. nih.gov This distortion also impacts the interaction between helices 44 and 45 of the 16S rRNA. drugbank.comasm.org Unlike some other aminoglycosides, streptomycin does not cause the flipping out of the crucial bases A1492 and A1493 from helix 44. nih.govoup.com Instead, it acts as a wedge, directly affecting the domain closure mechanism of the ribosome. oup.com

| Molecular Component | Interaction Site | Consequence of Binding |

|---|---|---|

| 16S rRNA | Helices h1, h18, h27, h44, G530 loop. nih.govasm.orgresearchgate.net | Distortion of the decoding site, altered interaction between h44 and h45. drugbank.comnih.govasm.org |

| Ribosomal Protein S12 | Contributes to the streptomycin binding pocket. asm.orgresearchgate.net | Induces conformational changes in the ribosome. nih.govasm.org |

Impact on Codon-Anticodon Recognition and Translational Fidelity

The conformational changes induced by streptomycin have a profound impact on the accuracy of protein synthesis. nih.gov By altering the geometry of the decoding A-site, streptomycin disrupts the crucial process of codon-anticodon recognition. researchgate.net This leads to a loss of ribosomal selectivity, causing the ribosome to misread the mRNA template. patsnap.comnih.gov Consequently, incorrect amino acids are incorporated into the growing polypeptide chain, resulting in the synthesis of nonfunctional or even toxic proteins. patsnap.commdpi.com

This misreading is a key aspect of streptomycin's bactericidal activity. annualreviews.org The accumulation of aberrant proteins can disrupt various cellular functions and compromise the integrity of the cell membrane. drugbank.comresearchgate.net Streptomycin achieves this by reducing the rate of GTPase activation for correct (cognate) codons and increasing it for incorrect (near-cognate) codons, effectively eliminating the ribosome's ability to discriminate between them. nih.gov This interference with translational fidelity ultimately leads to cell death. wikipedia.orgresearchgate.net

Non-Ribosomal Molecular Targets and Secondary Mechanisms (in research literature)

While the primary target of streptomycin is the ribosome, some research suggests the existence of secondary mechanisms that contribute to its antibacterial effect. One area of investigation involves the potential for streptomycin to interact with other cellular components. For instance, it has been noted that the accumulation of mistranslated proteins, a direct consequence of ribosomal disruption, can lead to membrane damage. drugbank.comresearchgate.net These aberrant proteins may integrate into the cell membrane, increasing its permeability. drugbank.comresearchgate.net

Furthermore, some studies have explored the interaction of streptomycin with other molecules. For example, in the context of leishmaniasis research, molecular docking studies have investigated streptomycin's binding to targets other than the ribosome, such as the GP63 protein on the surface of Leishmania. scirp.org However, within its established antibacterial role, the overwhelming body of evidence points to the ribosome as the definitive molecular target.

Cellular Uptake and Accumulation Mechanisms in Prokaryotic Systems

For streptomycin to exert its effect, it must first enter the bacterial cell. The uptake and accumulation of streptomycin in prokaryotes is a multi-phase process. drugbank.com

The initial step involves an ionic binding phase, where the positively charged streptomycin molecule electrostatically interacts with negatively charged components of the bacterial cell envelope, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. drugbank.combiointerfaceresearch.com This interaction displaces divalent cations, leading to increased permeability of the outer membrane and allowing the initial entry of the antibiotic. drugbank.com

Following this initial binding, there are two energy-dependent phases of uptake. drugbank.com The first energy-dependent phase relies on the cell's proton-motive force to transport a limited amount of streptomycin across the cytoplasmic membrane to its ribosomal target. drugbank.com The subsequent binding to the ribosome and the resulting protein mistranslation lead to further disruption of the cytoplasmic membrane. drugbank.com

Mecanismos De Resistencia Antimicrobiana a Estreptomicina Cepa

Modificación Enzimática de Estreptomicina CEPA

El mecanismo más prevalente de resistencia a la estreptomicina implica la inactivación del antibiótico por enzimas modificadoras de aminoglucósidos (AMEs, por sus siglas en inglés). rcsb.orgnih.gov Estas enzimas alteran químicamente la molécula de estreptomicina, impidiendo su unión al ribosoma bacteriano y, por lo tanto, anulando su efecto inhibitorio sobre la síntesis de proteínas. patsnap.comresearchgate.net

Las AMEs se clasifican en tres familias principales según la modificación química que catalizan:

Aminoglucósido Acetiltransferasas (AACs): Estas enzimas transfieren un grupo acetilo desde el acetil-Coenzima A a un grupo amino del aminoglucósido. mdpi.com

Aminoglucósido Fosfotransferasas (APHs): Estas enzimas transfieren un grupo fosfato desde el ATP a un grupo hidroxilo del antibiótico. rcsb.orgmdpi.com La fosforilación introduce una carga negativa en la molécula, lo que reduce su afinidad por el ribosoma. rcsb.org

Aminoglucósido Nucleotidiltransferasas (ANTs): También conocidas como adenililtransferasas, estas enzimas transfieren un grupo adenilo desde el ATP a un grupo hidroxilo del aminoglucósido. mdpi.comresearchgate.net

En el caso específico de la estreptomicina, las fosfotransferasas y las nucleotidiltransferasas son las AMEs más relevantes. rcsb.orgmdpi.com Por ejemplo, las enzimas ANT(3") y ANT(6) pueden inactivar la estreptomicina. mdpi.com

La producción de AMEs está codificada por genes específicos que a menudo se encuentran en elementos genéticos móviles como plásmidos, transposones e integrones. mdpi.comcellmolbiol.orgnih.gov Esta localización facilita su rápida diseminación entre diferentes cepas y especies bacterianas. csic.es

Algunos de los genes clave asociados con la resistencia a la estreptomicina mediada por AMEs incluyen:

genes aph: Codifican para las aminoglucósido fosfotransferasas. Un ejemplo es el gen aph(6)-Id (también conocido como strB), que codifica una enzima que fosforila la estreptomicina en la posición 6 del anillo de estreptidina. cellmolbiol.org

genes ant (o aad): Codifican para las aminoglucósido nucleotidiltransferasas. El gen aadA codifica una enzima que confiere resistencia tanto a la estreptomicina como a la espectinomicina. researchgate.netresearchgate.net Los genes strA y strB, a menudo encontrados juntos, codifican para una fosfotransferasa y una nucleotidiltransferasa, respectivamente, y su coexpresión confiere altos niveles de resistencia a la estreptomicina. cellmolbiol.orgapsnet.org

genes aac: Aunque menos comunes para la resistencia a la estreptomicina en comparación con otros aminoglucósidos, algunos genes aac pueden estar presentes en elementos genéticos que también portan genes de resistencia a la estreptomicina. researchgate.net

La siguiente tabla resume los genes, las enzimas que codifican y sus funciones:

| Gen | Enzima Codificada | Función |

| aph(6)-Id (strB) | Aminoglucósido 6-fosfotransferasa | Fosforila la estreptomicina, inactivándola. cellmolbiol.org |

| ant(3") | Aminoglucósido 3"-nucleotidiltransferasa | Adenila la estreptomicina, inactivándola. mdpi.com |

| ant(6) | Aminoglucósido 6-nucleotidiltransferasa | Adenila la estreptomicina, inactivándola. mdpi.com |

| strA | Aminoglucósido 3"-fosfotransferasa | Fosforila la estreptomicina. cellmolbiol.org |

| aadA | Aminoglucósido adenililtransferasa | Adenila la estreptomicina y la espectinomicina. researchgate.net |

La inactivación de la estreptomicina por AMEs es un proceso enzimático específico. Por ejemplo, la enzima ANT(6) cataliza la transferencia de un grupo adenilo del ATP al grupo 6-hidroxilo del anillo de estreptidina de la estreptomicina. csic.esnih.gov Esta modificación estérica y la adición de una carga impiden que la molécula de estreptomicina modificada se una a su sitio diana (B7908659) en el ARN ribosomal 16S. patsnap.comresearchgate.net

Estudios de clonación y expresión han permitido caracterizar la función de estas enzimas. Por ejemplo, la clonación del gen ant(6)FMS-007 en Escherichia coli demostró que media específicamente la resistencia a la estreptomicina. nih.gov La inactivación se puede confirmar mediante espectrometría de masas, que detecta la formación del producto estreptomicina-AMP. nih.gov

Modificación del Sitio de Unión Ribosomal

Otra estrategia fundamental de resistencia a la estreptomicina es la alteración del sitio de unión del fármaco en el ribosoma bacteriano. rcsb.orgnews-medical.net La estreptomicina ejerce su efecto bactericida al unirse a la subunidad ribosomal 30S, específicamente al ARN ribosomal 16S (ARNr 16S) y a la proteína ribosomal S12, interfiriendo con la síntesis de proteínas. patsnap.comtechnologynetworks.com Las mutaciones en los genes que codifican estos componentes pueden reducir la afinidad de unión de la estreptomicina, confiriendo resistencia. patsnap.comnews-medical.net

El gen rrs codifica el ARNr 16S, un componente crucial del sitio de decodificación del ribosoma. tuberktoraks.orgnih.gov Las mutaciones en este gen pueden conferir resistencia a la estreptomicina, aunque son menos frecuentes que las mutaciones en rpsL. tuberktoraks.orgbrieflands.com Esto se debe en parte a que la mayoría de las bacterias tienen múltiples copias del operón rrn (que contiene el gen rrs), lo que dificulta la selección de mutaciones de resistencia. asm.org

Las mutaciones más comunes en el gen rrs asociadas con la resistencia a la estreptomicina se localizan en regiones altamente conservadas, como el asa 530 y la región 912. brieflands.comasm.orgoup.com Por ejemplo, se han identificado mutaciones como C526T en el gen rrs que confieren resistencia a la estreptomicina. brieflands.com Estas alteraciones en la secuencia de nucleótidos del ARNr 16S modifican la estructura tridimensional del sitio de unión de la estreptomicina, disminuyendo la afinidad del fármaco por el ribosoma. mcmaster.caasm.org

La causa más frecuente de resistencia a la estreptomicina de alto nivel adquirida cromosómicamente son las mutaciones puntuales en el gen rpsL. tuberktoraks.orgasm.orgnih.gov Este gen codifica la proteína ribosomal S12, que juega un papel fundamental en el mantenimiento de la fidelidad de la traducción y es un componente directo del sitio de unión de la estreptomicina. nih.govplos.orgmdpi.com

Las mutaciones en rpsL alteran la estructura de la proteína S12, lo que a su vez afecta la estructura de orden superior del ARNr 16S. mcmaster.ca Esto interrumpe las interacciones entre el ARNr 16S y la estreptomicina, impidiendo la unión del antibiótico. mcmaster.caplos.org

Las mutaciones más comunes en el gen rpsL ocurren en los codones 43 y 88. tuberktoraks.orgnih.gov

Codón 43: La sustitución de lisina por arginina (K43R) es la mutación más frecuentemente observada y confiere un alto nivel de resistencia. apsnet.orgtuberktoraks.orgnih.gov

Codón 88: Las mutaciones en este codón también se han identificado, aunque con menor frecuencia. tuberktoraks.orgnih.gov

La siguiente tabla interactiva muestra ejemplos de mutaciones en rpsL y su efecto:

| Gen | Codón | Cambio de Aminoácido | Nivel de Resistencia |

| rpsL | 43 | Lisina -> Arginina (K43R) | Alto apsnet.orgtuberktoraks.org |

| rpsL | 88 | Lisina -> Gln/Arg/Thr | Variable brieflands.com |

Es importante destacar que algunas mutaciones en rpsL no solo confieren resistencia, sino que también pueden llevar a una dependencia de la estreptomicina, donde la bacteria requiere la presencia del antibiótico para crecer. nih.govplos.org

Tabla de Compuestos Mencionados

| Nombre del Compuesto |

| Acetil-Coenzima A |

| Adenosín trifosfato (ATP) |

| Amikacina |

| Espectinomicina |

| Estreptomicina |

| Estreptomicina-AMP |

| Gentamicina |

| Kanamicina |

| Neomicina |

| Paromomicina |

| Tobramicina |

Methylation of Ribosomal RNA (e.g., 16S rRNA methyltransferases)

One of the key mechanisms of bacterial resistance to streptomycin (B1217042) involves the modification of its target site, the ribosome. Specifically, the methylation of ribosomal RNA (rRNA) by enzymes known as methyltransferases can prevent the antibiotic from binding effectively, thereby rendering it inactive.

A significant enzyme in this process is the 16S rRNA methyltransferase encoded by the rsmG gene (also known as gidB). nih.govscielo.org.co This S-adenosylmethionine (SAM)-dependent enzyme is responsible for the methylation of a guanosine (B1672433) residue at a specific position in the 16S rRNA, creating 7-methylguanosine (B147621) (m7G). nih.govscielo.org.co In Escherichia coli, this modification occurs at position G527, located in the highly conserved 530 loop of the 16S rRNA, which is a critical part of the ribosomal decoding center and a primary target for streptomycin binding. scielo.org.co

Research has demonstrated that mutations leading to the inactivation or loss of the rsmG gene result in the absence of this m7G modification. nih.govasm.org This lack of methylation confers a low-level resistance to streptomycin in various bacteria, including Streptomyces coelicolor and Mycobacterium tuberculosis. nih.govnih.gov The loss of the m7G modification is believed to be the direct molecular basis for this resistance phenotype. nih.gov For instance, studies in S. coelicolor have unambiguously shown that deleting the rsmG gene leads to the absence of the m7G modification in the 16S rRNA and subsequent resistance to streptomycin. nih.govasm.org

While the absence of methylation at this specific site confers resistance, it is important to note that methylation at other rRNA sites is a common resistance strategy against different antibiotics. msu.ruoup.comnih.gov For example, methylation of the 23S rRNA can confer resistance to macrolides and other antibiotic classes. msu.ruoup.com However, for streptomycin, it is the lack of a specific methylation by the RsmG enzyme that is a documented resistance mechanism. scielo.org.coasm.org

| Enzyme | Gene | Function | Effect of Inactivation on Streptomycin Resistance | Organism Example |

| 16S rRNA Methyltransferase | rsmG (gidB) | Methylates a guanosine residue (e.g., G527 in E. coli) in the 16S rRNA to form 7-methylguanosine (m7G). nih.govscielo.org.co | Loss of methylation at this site confers low-level resistance. nih.govscielo.org.co | Streptomyces coelicolor, Mycobacterium tuberculosis nih.govnih.gov |

Structural Consequences of Ribosomal Modifications in the Union of Streptomycin CEPA

The binding of streptomycin to the ribosome induces significant conformational changes that disrupt the normal process of protein synthesis, leading to misreading of the genetic code. nih.govmdpi.com The antibiotic fits into a specific pocket on the small (30S) ribosomal subunit, making contact with the phosphate (B84403) backbone of several helices of the 16S rRNA, including helices 18, 27, and 44, as well as with the ribosomal protein S12. nih.govnih.gov

Similarly, mutations that cause base substitutions at other highly conserved residues within the streptomycin-binding site can also confer resistance. nih.gov X-ray crystallography studies of resistant mutants have shown that these substitutions can lead to novel hydrogen-bonding or base-stacking interactions that rearrange the local rRNA structure. nih.gov For example, a C-to-A substitution at position 912 in Thermus thermophilus alters the streptomycin binding site, potentially affecting its interaction with a lysine (B10760008) residue in protein S12. nih.gov These structural shifts, while localized, are enough to disrupt the precise fit required for the antibiotic's activity. nih.gov

Streptomycin binding itself causes a distortion of the decoding site, particularly affecting bases A1492 and A1493, which are crucial for codon recognition. nih.gov It destabilizes the binding of the correct (cognate) aminoacyl-tRNA while paradoxically stabilizing the binding of incorrect (near-cognate) ones, which is the structural basis for its misreading effect. nih.gov Ribosomal modifications that confer resistance effectively prevent or lessen this drug-induced distortion, allowing protein synthesis to proceed more accurately in the presence of the antibiotic. technologynetworks.com

Systems of Efflux Pumps

Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide variety of toxic compounds, including antibiotics, from the cell's interior. frontiersin.orgnih.gov This mechanism lowers the intracellular concentration of the drug, preventing it from reaching its target. The overexpression of genes encoding these pumps is a common strategy for developing multidrug resistance (MDR). oup.comnih.gov

Characterization of Efflux Transporters that Confer Resistance to Streptomycin CEPA

Several specific efflux pumps have been identified and characterized for their role in conferring resistance to streptomycin. These transporters often belong to different superfamilies, such as the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS).

In Mycobacterium, the efflux pump Rv1258c (also known as Tap) has been shown to cause resistance to streptomycin, among other drugs. frontiersin.org Point mutations identified in clinical isolates of M. tuberculosis within the rv1258c gene were demonstrated to confer clinically relevant resistance levels. frontiersin.org Another mycobacterial transporter, P55 (encoded by the Rv1410c gene in M. tuberculosis), was characterized as a multidrug efflux pump that confers resistance to both tetracycline (B611298) and aminoglycosides, including streptomycin and gentamicin. nih.gov The resistance conferred by P55 can be reversed by pump inhibitors like verapamil (B1683045) and reserpine, confirming its function as an active transporter. nih.gov

In Gram-positive bacteria like Enterococcus faecalis, the EfrAB efflux pump, a heterodimeric ABC transporter, has been shown to confer resistance to streptomycin, gentamicin, and chloramphenicol. frontiersin.orgmdpi.com In Gram-negative bacteria, while many efflux systems contribute to intrinsic resistance, specific pumps have also been linked to streptomycin. For example, studies in Vibrio parahaemolyticus have revealed that efflux transporters play a key role in streptomycin resistance. nih.gov

The following table summarizes some of the efflux pumps implicated in streptomycin resistance:

| Efflux Pump | Gene(s) | Organism | Family | Other Substrates |

| Tap | rv1258c | Mycobacterium tuberculosis | MFS | Pyrazinamide, Isoniazid frontiersin.org |

| P55 | Rv1410c | Mycobacterium tuberculosis, M. bovis | MFS | Tetracycline, Gentamicin nih.gov |

| EfrAB | efrA, efrB | Enterococcus faecalis | ABC | Gentamicin, Chloramphenicol frontiersin.orgmdpi.com |

| DrrAB | drrA, drrB | Mycobacterium smegmatis (expressed from Streptomyces peucetius genes) | ABC | Tetracycline, Erythromycin, Ethambutol, Norfloxacin oup.com |

Regulation and Genetic Determinants of the Expression of Efflux Pumps

The expression of efflux pump genes is tightly controlled, often by local transcriptional regulators. asm.orgnih.gov A common regulatory mechanism involves repressors from the TetR family. In Streptomyces coelicolor, several sets of genes encoding a TetR family transcriptional regulator (TFR) and an adjacent ABC transporter have been identified. asm.orgnih.gov The TFR typically binds to an operator sequence in the promoter region, repressing the expression of the efflux pump genes. asm.org When the TFR binds to a specific ligand (often the substrate of the pump or a related molecule), it undergoes a conformational change and releases the DNA, allowing for the transcription and synthesis of the pump. asm.org Inactivation of these repressors can lead to overexpression of the pumps and increased antibiotic resistance. asm.orgnih.gov

In addition to dedicated regulators, mutations within the efflux pump genes themselves can be a significant determinant of resistance. As seen with the Rv1258c (Tap) pump in M. tuberculosis, specific point mutations (e.g., V219A, S292L) can lead to a drug-resistant phenotype without necessarily increasing the amount of pump protein produced. frontiersin.org This suggests that such mutations may enhance the transport efficiency or substrate specificity of the pump.

Genomic amplifications are another genetic mechanism that can lead to increased efflux activity. biorxiv.org Instead of a single mutation, a region of the chromosome containing one or more efflux pump genes can be duplicated. This gene dosage effect leads to a significant overproduction of the transporter proteins, resulting in high levels of resistance. biorxiv.org This has been observed as a pathway to resistance against dual-targeting antibiotics and can contribute to cross-resistance against other drugs like streptomycin. biorxiv.org

Reduced Permeability of the Outer Membrane and Captation

In Gram-negative bacteria, the outer membrane serves as a formidable permeability barrier, restricting the entry of many molecules, including antibiotics. ubc.capnas.org Altering this barrier to reduce the uptake (captation) of streptomycin is another effective resistance strategy.

Mechanisms that Alter the Porosity of the Membrane to Streptomycin CEPA

The uptake of aminoglycosides like streptomycin across the outer membrane is a complex process. It is thought to involve an initial interaction with negatively charged lipopolysaccharide (LPS) molecules, which displaces divalent cations like Mg2+ that normally stabilize the membrane structure. nih.govasm.org This disruption increases membrane permeability, allowing the antibiotic to cross into the periplasmic space. nih.govnih.gov

Bacteria can evolve mechanisms to counteract this process. In Pseudomonas aeruginosa, resistance to streptomycin has been linked to the induction of a major outer membrane protein known as H1. nih.govasm.orgnih.gov Growth under conditions of magnesium deficiency or the presence of specific mutations can lead to the overproduction of protein H1. asm.org This alteration in the outer membrane protein profile is associated with altered kinetics of streptomycin uptake and decreased susceptibility to the antibiotic. nih.govasm.org The proposed mechanism is that protein H1 stabilizes the outer membrane, making it less susceptible to the permeabilizing effects of streptomycin and reducing its entry. asm.org

Role of Lipopolysaccharides (LPS) and Outer Membrane Proteins in Exclusion

The outer membrane of Gram-negative bacteria presents a formidable barrier, significantly limiting the entry of antimicrobial agents, including the aminoglycoside antibiotic streptomycin. This intrinsic resistance is largely mediated by the unique architecture of the outer membrane, which is composed of an asymmetric bilayer with phospholipids (B1166683) in the inner leaflet and lipopolysaccharides (LPS) in the outer leaflet. wakopyrostar.comnih.gov This structure creates a hydrophilic surface that effectively prevents the passage of hydrophobic molecules and a tightly packed, negatively charged barrier that restricts the influx of many compounds. wakopyrostar.comnih.govharvard.edu The exclusion of streptomycin is a complex process involving both the LPS layer and the functions of various outer membrane proteins (OMPs).

Lipopolysaccharide-Mediated Resistance

LPS is a complex glycolipid essential for the structural integrity and barrier function of the Gram-negative outer membrane. psu.eduocl-journal.org It consists of three main domains: the lipid A moiety, a core oligosaccharide, and the O-antigen polysaccharide chain. psu.edufrontiersin.org Each of these components contributes to the barrier function that can limit streptomycin's access to its intracellular target, the ribosome.

The primary role of LPS in resistance is to form a physical permeability barrier. nih.govasm.org The dense packing of LPS molecules, stabilized by divalent cations like Magnesium (Mg²⁺) that bridge the negatively charged phosphate groups on adjacent LPS molecules, creates a surface with low fluidity that is impermeable to many toxic compounds. harvard.edunih.gov Any disruption in the transport of LPS to the outer membrane or its assembly can increase membrane permeability and render the bacteria more susceptible to antibiotics. harvard.edu

Key modifications include:

Lipid A Alterations : Changes to the lipid A portion, such as the addition of positively charged groups like 4-amino-4-deoxy-L-arabinose (Ara4N) or phosphoethanolamine (PEtN), can neutralize the negative charge of the phosphate groups. psu.eduocl-journal.org This charge alteration reduces the electrostatic attraction for positively charged antibiotics, thus increasing resistance. wakopyrostar.comocl-journal.org

Core Oligosaccharide Truncation : The integrity of the core oligosaccharide is crucial for maintaining the stability of the outer membrane and the proper function of porins. asm.org Studies in Escherichia coli have shown that truncations in the core region, particularly the loss of heptose residues, lead to increased outer membrane permeability and heightened susceptibility to various antibiotics. asm.org

O-Antigen Modification : The O-antigen is the outermost portion of the LPS molecule. Variations in its length and composition can protect the bacterium from complement-mediated killing and also contribute to the barrier against antibiotics. ocl-journal.orgnih.gov Bacteria with complete O-antigen chains (Smooth-type LPS) are generally more resistant than mutants lacking them (Rough-type LPS). ocl-journal.org

Table 1: LPS Modifications and Their Impact on Antibiotic Resistance

| LPS Component | Modification | Consequence on Bacterial Cell | Effect on Antibiotic Resistance |

|---|---|---|---|

| Lipid A | Addition of positively charged groups (e.g., PEtN, Ara4N) | Neutralizes the negative charge of the outer membrane. psu.eduocl-journal.org | Increases resistance to cationic antibiotics by reducing electrostatic attraction. wakopyrostar.comocl-journal.org |

| Core Oligosaccharide | Truncation (e.g., loss of heptose) | Increases outer membrane permeability and may influence the function of outer membrane porins. asm.org | Decreases resistance, making the bacterium more susceptible to various antibiotics. asm.org |

| O-Antigen | Presence of long O-antigen chains (Smooth LPS) | Provides a protective shield against complement and certain antimicrobials. ocl-journal.orgnih.gov | Contributes to the overall barrier function, increasing resistance compared to O-antigen deficient (Rough LPS) mutants. ocl-journal.org |

Role of Outer Membrane Proteins (OMPs)

While the LPS layer provides a general barrier, the influx of small, hydrophilic molecules like streptomycin into the periplasmic space is typically facilitated by channel-forming proteins known as porins. mdpi.com Consequently, alterations in the expression or structure of these OMPs are a significant mechanism for acquired resistance. mdpi.comasm.orgnih.gov

Gram-negative bacteria can reduce the uptake of streptomycin by:

Expression of More Restrictive Porins : Bacteria may switch to expressing porins with smaller channel sizes or different electrostatic properties that are less permissive to the passage of specific antibiotics. mdpi.com

Mutations in Porin Channels : Specific mutations within the porin proteins can alter the channel's structure, effectively blocking or slowing the diffusion of antibiotics.

Research in Pseudomonas aeruginosa has demonstrated that the induction of a specific outer membrane protein, H1, leads to a decreased susceptibility to aminoglycosides, including streptomycin and gentamicin. nih.govnih.gov The overproduction of protein H1 was associated with altered kinetics of drug uptake and killing. nih.govnih.govasm.org This suggests that specific OMPs can directly influence the exclusion or transport of streptomycin across the outer membrane. The initial interaction of aminoglycosides with the outer membrane, which is believed to displace Mg²⁺ ions and permeabilize the membrane, is a critical first step for their uptake. nih.govnih.gov The presence of excess protein H1 appears to interfere with this process. nih.govasm.org

Table 2: Outer Membrane Proteins and Their Role in Streptomycin Resistance

| Mechanism | Description | Example | Reference |

|---|---|---|---|

| Porin Downregulation | Reduction in the quantity of porin channels expressed in the outer membrane. | A general mechanism in Gram-negative bacteria to reduce permeability. | mdpi.com |

| Porin Mutation | Genetic mutations leading to structural changes in porin channels that restrict antibiotic passage. | Alterations can affect channel size or charge, hindering antibiotic diffusion. | mdpi.com |

| Overproduction of Specific OMPs | Increased expression of certain non-porin OMPs that interfere with antibiotic uptake. | Induction of outer membrane protein H1 in Pseudomonas aeruginosa decreases susceptibility to streptomycin. | nih.govnih.gov |

Biosíntesis Y Rutas Metabólicas De Estreptomicina Cepa

Genetic Organization of the Streptomycin (B1217042) CEPA Biosynthetic Gene Cluster

The genetic blueprint for streptomycin production is located in a contiguous set of genes known as the streptomycin biosynthetic gene cluster (str). In the primary producing organism, Streptomyces griseus, this cluster spans approximately 31 kilobases of DNA and contains the genes necessary for the synthesis of the antibiotic, its regulation, and self-resistance. secondarymetabolites.org The organization of this cluster is crucial for the coordinated expression of the biosynthetic enzymes.

The cluster, identified as MIBiG accession BGC0000724, contains genes encoding core biosynthetic enzymes, transport-related proteins, and regulatory factors. secondarymetabolites.org The pathway-specific transcriptional activator, encoded by the strR gene, plays a pivotal role in controlling the expression of the other genes within the cluster. nih.govuniprot.org The genes are tightly organized, with some forming operons, ensuring that functionally related proteins are synthesized in a coordinated manner. For instance, the strR gene is co-transcribed with aphD, a resistance gene. nih.gov

Detailed analysis of the cluster in Streptomyces griseus NBRC 13350 has identified numerous open reading frames (ORFs) with specific or putative functions in the biosynthetic pathway. secondarymetabolites.org

Table 1: Key Genes in the Streptomycin Biosynthetic Gene Cluster and Their Functions This table is interactive. Click on headers to sort.

| Gene | Protein Product | Putative Function in Biosynthesis |

|---|---|---|

| strA | Aminoglycoside 3''-phosphotransferase | Streptomycin resistance/modification |

| strB1 | Inosamine-phosphate amidinotransferase 1 | Catalyzes the first amidination of scyllo-inosamine-phosphate. uniprot.orgnih.gov |

| strB2 | Arginine:streptamine-phosphate amidinotransferase | Catalyzes the second amidination to form streptidine-6-phosphate. uniprot.org |

| strD | dTDP-glucose 4,6-dehydratase | Involved in the synthesis of the streptose (B1236354) precursor, dTDP-dihydrostreptose. uniprot.org |

| strE | dTDP-glucose synthase | Involved in the synthesis of the streptose precursor, dTDP-dihydrostreptose. uniprot.org |

| strF | Isomerase | Involved in CDP-N-methyl-L-glucosamine synthesis. researchgate.net |

| strG | Dehydrogenase/reductase | Involved in the synthesis of the streptose moiety. uniprot.org |

| strH | Glycosyltransferase | Condenses streptidine-6-phosphate and dihydrostreptose (B1196812). researchgate.net |

| strI | Dehydrogenase | Involved in the production of streptidine-6-phosphate. researchgate.net |

| strK | Streptomycin-6-phosphatase | Catalyzes the final dephosphorylation step to yield active streptomycin. uniprot.org |

| strL | dTDP-dihydrostreptose synthase | Involved in the synthesis of the streptose moiety. uniprot.org |

| strM | N-demethylstreptomycin N-methyltransferase | Catalyzes the N-methylation of the glucosamine (B1671600) moiety. secondarymetabolites.orguniprot.org |

| strN | Aminotransferase | Involved in N-methyl-L-glucosamine synthesis. uniprot.org |

| strR | Transcriptional activator | Pathway-specific regulator that activates the entire gene cluster. nih.govuniprot.org |

Enzymology of Key Biosynthetic Steps

The assembly of streptomycin involves a series of enzymatic reactions that convert simple metabolic precursors into the complex final structure. This process is catalyzed by a dedicated set of enzymes with high specificity and efficiency.

The carbon backbones of all three components of streptomycin are derived from the primary metabolite glucose . biotechnologynotes.com The biosynthesis begins with glucose-6-phosphate, a central intermediate in glycolysis.

Streptidine (B14820) Moiety : The synthesis of the streptidine core starts with glucose-6-phosphate, which is converted into myo-inositol. A series of oxidation, transamination, and phosphorylation steps follows to produce scyllo-inosamine-phosphate, the key intermediate for the streptidine ring.

N-methyl-L-glucosamine Moiety : The formation of the aminosugar precursor also starts with glycolysis intermediates. Fructose-6-phosphate (derived from glucose-6-phosphate) and the amino acid L-glutamine are substrates for the enzyme glutamine--fructose-6-phosphate aminotransferase (isomerizing) (GFAT, or GlmS). researchgate.netebi.ac.ukuniprot.org This enzyme catalyzes the formation of glucosamine-6-phosphate, which is the first committed step in hexosamine biosynthesis and the foundational precursor for the N-methyl-L-glucosamine unit. ebi.ac.ukwikipedia.org

Streptose Moiety : The branched-chain sugar streptose is also derived from glucose. Glucose-1-phosphate is converted to dTDP-glucose, which then undergoes a series of enzymatic modifications, including dehydration and rearrangement, to form the activated sugar nucleotide dTDP-L-dihydrostreptose. uniprot.orgnih.gov

Glycosylation is a critical step in which the three distinct moieties of streptomycin are assembled. These reactions are catalyzed by specific glycosyltransferases that ensure the correct linkage and stereochemistry, which is essential for the antibiotic's biological activity. researchgate.netfrontiersin.org The biosynthesis involves two key, sequential glycosylation events.

First, the activated streptose precursor, dTDP-L-dihydrostreptose, is transferred to the 4-hydroxyl group of streptidine-6-phosphate. This reaction is catalyzed by the dihydrostreptosyltransferase StrH, forming dihydrostreptosyl-streptidine-6-phosphate. researchgate.netnih.gov

Next, an activated N-methyl-L-glucosamine precursor is attached to the dihydrostreptosyl-streptidine-6-phosphate intermediate. This second glycosylation step results in the formation of dihydrostreptomycin-6-phosphate. nih.gov

The final steps involve the oxidation of the dihydrostreptose moiety to streptose and the removal of the phosphate (B84403) group at position 6 of the streptidine ring by the enzyme streptomycin-6-phosphatase (StrK) to yield the biologically active streptomycin. uniprot.org

Tailoring enzymes provide the final chemical decorations to the streptomycin scaffold. Amidinotransferases and a methyltransferase are responsible for adding key functional groups.

Amidinotransferase Activity : The two guanidino groups on the streptidine ring are essential for streptomycin's function. These groups are added by two distinct amidinotransferases, StrB1 and StrB2. uniprot.org These enzymes catalyze the transfer of an amidino group from L-arginine to the amino groups of the scyllo-inosamine-phosphate intermediate. nih.gov Research has confirmed the presence of two separate amidinotransferase activities in S. griseus, responsible for the sequential modification of the streptidine precursor. nih.govnih.gov

Methyltransferase Activity : The N-methyl group on the L-glucosamine moiety is installed by a specific S-adenosyl-L-methionine (SAM)-dependent methyltransferase, StrM. secondarymetabolites.org This enzyme N-methylates the amino group of the glucosamine precursor at an intermediate stage of its formation, prior to its incorporation into the final streptomycin structure.

Table 2: Key Enzymes and Reactions in Streptomycin Biosynthesis This table is interactive. Click on headers to sort.

| Enzyme (Gene) | Enzyme Class | Key Reaction |

|---|---|---|

| GlmS | Aminotransferase | Fructose-6-P + L-Glutamine → Glucosamine-6-P + L-Glutamate. ebi.ac.ukwikipedia.org |

| StrB1, StrB2 | Amidinotransferase | Sequential transfer of two amidino groups from L-arginine to the streptidine precursor. uniprot.orgnih.gov |

| StrH | Glycosyltransferase | Links dTDP-L-dihydrostreptose to streptidine-6-phosphate. researchgate.netnih.gov |

| StrM | Methyltransferase | Adds a methyl group to the glucosamine moiety precursor. secondarymetabolites.org |

Regulation of Streptomycin CEPA Biosynthesis

The production of streptomycin is a metabolically expensive process and is therefore tightly regulated to occur at the appropriate time in the bacterial life cycle, typically during the stationary phase. This regulation occurs primarily at the transcriptional level, with evidence also pointing to translational control mechanisms.

Transcriptional Control: The regulation of the str gene cluster is famously controlled by a signaling molecule called A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone). nih.gov The A-factor cascade is a well-studied regulatory network that controls the shift to secondary metabolism in S. griseus. nih.gov At a critical concentration, A-factor binds to its receptor protein, ArpA, causing it to dissociate from the promoter of the adpA gene. This allows for the transcription of AdpA, which is a key transcriptional activator. AdpA then directly activates the expression of strR, the pathway-specific activator for the streptomycin cluster, by binding to two upstream activation sites in its promoter region. nih.gov The StrR protein, in turn, activates the transcription of all the other biosynthetic operons within the str cluster, initiating the production of the antibiotic. nih.gov Global regulatory mechanisms also play a role; mutations in the gene for the RNA polymerase β-subunit (rpoB) can impact the production of secondary metabolites, including streptomycin. mdpi.com

Translational Control: Beyond transcription, there is evidence for post-transcriptional and translational regulation. Studies in Streptomyces have revealed a general discordance between mRNA and protein levels, a phenomenon known as translation buffering, suggesting that translation rates are actively modulated. nih.gov This can be influenced by factors such as the availability of specific tRNAs for rare codons. For example, the bldA gene encodes a unique tRNA that recognizes the rare TTA leucine (B10760876) codon. The presence of this codon in key regulatory genes can act as a translational control point, linking antibiotic production to cellular development. nih.gov Furthermore, mutations in the gene for the ribosomal protein S12 (rpsL), which confer streptomycin resistance, are also known to enhance the production of secondary metabolites, indicating a link between the translational machinery and metabolic regulation. mdpi.com

Role of Regulatory Genes (e.g., strR) and Environmental Signals

The production of streptomycin is a tightly controlled process, governed by a hierarchical network of regulatory genes and influenced by various environmental signals. This regulation ensures that the antibiotic is synthesized at the appropriate time, typically during the late stages of growth when the bacterial colony is established. tandfonline.com

Regulatory Gene Cascade:

The biosynthesis of streptomycin in Streptomyces griseus is directly controlled by a pathway-specific transcriptional activator protein known as StrR. nih.govresearchgate.net The strR gene is located within the streptomycin biosynthetic gene cluster and its product, the StrR protein, is essential for activating the transcription of other genes within the cluster. nih.govoup.com The StrR protein functions by binding to multiple specific DNA sequences, known as StrR-binding sites, which are located upstream of the promoters for at least nine transcriptional units in the streptomycin gene cluster. nih.govnih.gov This binding event initiates the transcription of the structural genes responsible for building the streptomycin molecule. nih.gov

The expression of strR itself is controlled by a sophisticated regulatory cascade involving a small, diffusible signaling molecule called A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone). nih.govnih.gov The A-factor acts as a microbial hormone, triggering both streptomycin production and morphological differentiation in S. griseus when it reaches a critical concentration. nih.govfrontiersin.org

The A-factor regulatory cascade can be summarized as follows:

A-factor Synthesis : The A-factor is synthesized by the bacteria. researchgate.net

Receptor Binding : At a sufficiently high concentration, A-factor binds to its receptor, a repressor protein named ArpA. nih.govfrontiersin.org

De-repression of adpA : In the absence of A-factor, ArpA binds to the promoter of the adpA gene, repressing its transcription. The binding of A-factor to ArpA causes ArpA to be released from the DNA. nih.gov

Activation of strR : The de-repression of adpA allows for the synthesis of the AdpA protein, which is a key transcriptional activator. nih.govnih.gov AdpA then binds to the promoter region of the strR gene, activating its transcription. nih.gov

Activation of Biosynthetic Genes : The newly synthesized StrR protein activates the entire streptomycin biosynthesis gene cluster, leading to the production of the antibiotic. researchgate.netnih.gov

The StrR protein contains a helix-turn-helix (HTH) motif, which is crucial for its ability to bind to DNA. oup.comoup.com However, the DNA-binding domain alone is not sufficient for its function; the C-terminal domain of the StrR protein is also necessary for transcriptional activation, likely through interaction with RNA polymerase. oup.comoup.com

| Regulatory Component | Type | Function in Streptomycin Biosynthesis |

| A-factor | Signaling Molecule (γ-butyrolactone) | Triggers the entire regulatory cascade at a critical concentration. nih.govnih.gov |

| ArpA | Repressor Protein | Binds the adpA promoter, repressing it. Releases from DNA upon binding A-factor. nih.govfrontiersin.org |

| AdpA | Transcriptional Activator | Activates the transcription of strR by binding to its promoter. nih.govnih.gov |

| strR | Pathway-Specific Regulatory Gene | Encodes the StrR protein, the primary activator for the streptomycin gene cluster. nih.govnih.gov |

| StrR | DNA-binding Activator Protein | Binds to promoters of streptomycin biosynthetic genes to activate their expression. nih.govoup.com |

Environmental Signals:

The production of secondary metabolites like streptomycin is highly sensitive to environmental conditions. Various external cues can act as elicitors, triggering or enhancing antibiotic synthesis. tandfonline.com

pH Shock : Sudden changes in the culture's pH can act as a significant signal, influencing secondary metabolism. This stress can alter the transcription of numerous genes related to metabolic pathways that provide precursors and energy for antibiotic synthesis. tandfonline.com

Temperature : Fermentation temperature is a critical factor. Shifts from the optimal growth temperature can cause metabolic changes that impact antibiotic production. tandfonline.com

Dissolved Oxygen : As aerobic bacteria, Streptomyces growth and metabolism are influenced by the concentration of dissolved oxygen. Adequate oxygen levels are required to switch on the antibiotic synthesis pathways. tandfonline.com

Chemical Elicitors : Certain chemicals can stimulate antibiotic production. For instance, ethanol (B145695) has been shown to stimulate the production of some antibiotics in Streptomyces, although its effect can be species-specific. tandfonline.com Sub-lethal concentrations of other antibiotics or synthetic chemicals can also serve as global activators of secondary metabolism. mdpi.com

Specific Strain Variations in the Biosynthetic Pathways of Streptomycin CEPA

| Feature | Streptomyces griseus | Streptomyces glaucescens |

| End Product | Streptomycin | 5'-hydroxystreptomycin |

| Gene Cluster | str gene cluster | str gene cluster with hydroxylase gene (strX) |

| Gene Order | Specific arrangement of ~27 genes. thepharmajournal.com | Differs from S. griseus; shows divergence. nih.govthepharmajournal.com |

| Regulation | Regulated by the StrR protein. nih.gov | Also regulated by an StrR-like protein. oup.comoup.com |

| Genetic Stability | Gene cluster is generally stable. thepharmajournal.com | Gene cluster located in a genetically unstable region. thepharmajournal.com |

Furthermore, genomic studies on various Streptomyces species reveal that even closely related strains isolated from different environments can possess distinct sets of secondary metabolite biosynthetic gene clusters (BGCs). vliz.befrontiersin.org This intraspecies heterogeneity suggests that strains adapt to their specific ecological niches by acquiring or losing BGCs, potentially through mechanisms like horizontal gene transfer via plasmids. vliz.befrontiersin.org For example, a comparative analysis of six S. albus strains identified 16 strain-specific gene clusters, indicating that each strain likely produces unique secondary metabolites. vliz.be This principle suggests that a specific "CEPA" strain could harbor unique modifications in its streptomycin biosynthetic pathway or possess distinct regulatory nuances compared to the canonical S. griseus model, although this remains to be documented through specific comparative genomic studies.

Mutations can also lead to strain-specific variations in production levels. Spontaneous mutations conferring resistance to streptomycin, often in the rpsL gene (encoding ribosomal protein S12), have been shown to enhance the production of various antibiotics in different Streptomyces species. nih.gov This indicates that changes outside the biosynthetic gene cluster can indirectly create strain-specific production phenotypes.

Biología Estructural Y Reconocimiento Ligando Blanco De Estreptomicina Cepa

High-Resolution Structural Studies of Streptomycin-Ribosome Complexes

Advanced structural biology techniques have enabled the visualization of the streptomycin-ribosome complex at atomic or near-atomic resolution. These studies have been pivotal in defining the molecular interactions that govern streptomycin's binding and its subsequent effects on ribosomal function.

X-ray Crystallography of the Ribosomal A-Site in Complex with Streptomycin (B1217042)

X-ray crystallography has provided foundational, high-resolution snapshots of streptomycin bound to the 30S ribosomal subunit of prokaryotes, particularly from the thermophilic bacterium Thermus thermophilus. nih.govdiva-portal.orgweizmann.ac.il These studies reveal that streptomycin binds to a single, specific pocket on the 30S subunit, adjacent to the aminoacyl-tRNA acceptor site (A-site), where the decoding of messenger RNA (mRNA) occurs. diva-portal.orgresearchgate.net

The binding site is a complex interface formed by segments of the 16S ribosomal RNA (rRNA) and the ribosomal protein S12. diva-portal.orgbiorxiv.org Specifically, streptomycin makes extensive contacts with the phosphate-sugar backbone of several 16S rRNA helices, including h1, h18, h27, and h44. diva-portal.orgbiorxiv.org Unlike many other aminoglycosides that interact directly with the bases of the A-site to cause misreading, streptomycin's interactions are predominantly with the rRNA backbone. biorxiv.org It also establishes hydrogen bonds with key lysine (B10760008) residues (K42 and K87 in E. coli numbering) of the ribosomal protein S12. diva-portal.org

A key finding from crystallographic studies is that streptomycin binding induces a significant local distortion in the 16S rRNA. nih.govweizmann.ac.il It acts like a wedge, altering the conformation of the decoding center. nih.gov This distortion affects the geometry of the A-site, including the universally conserved and functionally crucial bases A1492 and A1493, without causing them to flip out as seen with other aminoglycosides like paromomycin (B158545). diva-portal.orgoup.com By pre-organizing the decoding site into a specific, non-native conformation, streptomycin destabilizes the binding of correct (cognate) tRNA while paradoxically stabilizing the binding of incorrect (near-cognate) tRNA, providing a structural basis for its misreading-inducing activity. diva-portal.orgweizmann.ac.il

| Technique | Organism | Key Findings | PDB Accession Codes | References |

| X-ray Crystallography | Thermus thermophilus | Defined binding pocket at the interface of 16S rRNA (helices h1, h18, h27, h44) and protein S12. Induces distortion of the decoding site, affecting A1492/A1493 conformation. | 4DR5, 4DR6, 4DR7 | diva-portal.org |

| X-ray Crystallography | Thermus thermophilus | Showed streptomycin destabilizes a tertiary interaction between rRNA helices h44 and h45. | 4DR1 | biorxiv.org |

| X-ray Crystallography | Thermus thermophilus | Determined structures of streptomycin-resistant mutants, showing small conformational changes in the binding site abrogate binding. | - | biorxiv.org |

Cryo-Electron Microscopy (Cryo-EM) Analysis of Translational Complexes

Recent advances in cryo-electron microscopy (cryo-EM) have enabled the structural determination of large, dynamic complexes like the ribosome at near-atomic resolutions, often under more physiological conditions than crystallography. Cryo-EM studies of streptomycin bound to both bacterial and human mitochondrial ribosomes have provided complementary and novel insights.

A high-resolution (1.79 Å) cryo-EM structure of streptomycin bound to the E. coli 30S ribosomal subunit has precisely detailed the antibiotic-ribosome interactions, including the network of ordered water molecules that mediate contacts between the drug and its target. rcsb.org These studies confirm the binding pose seen in crystal structures and provide a more complete picture of the solvent's role in the interaction. rcsb.org

Furthermore, cryo-EM has been instrumental in understanding the off-target effects of streptomycin. A 2.4 Å resolution structure of the human mitochondrial small ribosomal subunit (SSU) in complex with streptomycin revealed the basis for its ototoxicity. researchgate.net While the binding site is largely conserved, subtle differences exist. The high resolution revealed that the streptose (B1236354) moiety of the bound streptomycin is likely in a hydrated gem-diol form, a feature not resolved in earlier crystal structures. researchgate.netplos.org This work, which involves adding the antibiotic to cultured human cells and then isolating the mitoribosomes, provides a view of the drug in a more native, physiological context. researchgate.net

| Technique | Organism/System | Resolution | Key Findings | PDB/EMDB Accession | References |

| Cryo-EM | Escherichia coli 70S Ribosome | 1.79 Å | Revealed a highly conserved binding mode with ordered water molecules mediating drug-ribosome interactions. | PDB: 8CGJ | rcsb.org |

| Cryo-EM | Human Mitochondrial SSU | 2.4 Å | Detailed off-target binding, identified coordinated water molecules and Mg2+ ions, suggested bound streptomycin is in a hydrated gem-diol form. | PDB: 7P2E, EMD-13170 | researchgate.net |

| Cryo-EM | Human Mitochondrial SSU | 2.3 Å | In vitro complex confirmed the binding site and provided a comparison to the natively bound structure. | EMD-15542 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy of Streptomycin-RNA Interactions

While high-resolution structures of the entire streptomycin-ribosome complex are dominated by X-ray and cryo-EM data, Nuclear Magnetic Resonance (NMR) spectroscopy has been crucial for studying the dynamics and interactions of smaller RNA components and the antibiotic itself in solution.

NMR has been used to study the interaction of aminoglycosides with model RNA oligonucleotides that mimic the ribosomal A-site. researchgate.netlmu.edu These studies demonstrated that a small RNA fragment can adopt a specific structure that binds the antibiotic, providing a simplified system to probe the determinants of binding affinity and specificity. lmu.edu For instance, NMR studies on the related aminoglycoside paromomycin complexed with an A-site model RNA revealed that the drug binds in the major groove and induces a conformational change, causing two key adenine (B156593) residues to flip out—a mechanism distinct from that of streptomycin. researchgate.net

Other NMR studies have focused on the properties of streptomycin itself. Multinuclear NMR spectroscopy has been used to accurately determine the individual pKa values of the multiple amino and guanidino groups of streptomycin. oup.com This information is critical for understanding the protonation state of the molecule at physiological pH, which in turn governs the electrostatic interactions essential for its binding to the negatively charged rRNA backbone. oup.com In-cell NMR experiments have also shown that the administration of streptomycin to E. coli leads to extensive broadening of spectra of reporter proteins, reflecting the global disruption of the translational machinery and subsequent changes in the cellular environment. mdpi.com

Molecular Dynamics Simulations and Computational Modeling of the Binding

Computational approaches, including molecular dynamics (MD) simulations and molecular docking, complement experimental structural data by providing insights into the dynamic nature of the streptomycin-ribosome interaction.

MD simulations can model the motion of the ribosome and the antibiotic over time, revealing conformational dynamics that are difficult to capture with static structural methods. asm.org Simulations have been used to explore how streptomycin binding might occur, suggesting that the dynamics of the binding pocket could play a role in modulating antibiotic resistance. asm.org For instance, it's hypothesized that the binding pocket must adopt a specific conformation for optimal binding, and mutations conferring resistance might slow the transition to this state. asm.org Although detailed MD simulations of the entire streptomycin-ribosome complex are computationally demanding, studies on related systems, like paromomycin at the A-site, have shown how mutations in protein S12 can allosterically affect the dynamics of the rRNA binding site. plos.org

Pharmacophore modeling and molecular docking have also been employed to analyze the streptomycin binding site. researchgate.net These computational techniques build a model of the essential three-dimensional features required for binding (a pharmacophore) based on known structures. researchgate.net Such models can then be used for virtual screening of chemical libraries to identify new potential inhibitors that could target the same site. researchgate.net Docking studies have confirmed the key interactions observed in crystal structures, such as the hydrogen bonds and electrostatic interactions with the 16S rRNA and protein S12, and have been used to compare the binding of streptomycin to prokaryotic versus human mitochondrial ribosomes. researchgate.net

Structural Bases of Streptomycin Selectivity and Specificity for Prokaryotic Ribosomes

The clinical utility of streptomycin relies on its ability to selectively target bacterial ribosomes while having minimal effect on eukaryotic cytoplasmic ribosomes. The structural basis for this selectivity lies in key differences in the composition and conformation of the binding site.

Furthermore, differences in ribosomal proteins, such as S12, contribute to selectivity. The precise geometry and chemical environment of the binding pocket, created by the interplay of rRNA and protein S12, are subtly different between prokaryotes and eukaryotes, leading to a much lower binding affinity of streptomycin for eukaryotic ribosomes. biorxiv.org

However, human mitochondrial ribosomes, which are evolutionarily closer to their bacterial ancestors, are more susceptible to streptomycin binding than their cytoplasmic counterparts. researchgate.netplos.org This off-target binding is the basis for drug-induced toxic side effects like hearing loss (ototoxicity). Cryo-EM structures have shown that streptomycin binds to the human mitoribosome in a manner very similar to how it binds to the bacterial ribosome, explaining this toxicity. researchgate.netplos.org

Conformational Changes Induced by Streptomycin Binding in Ribosomal Structures

The binding of streptomycin to the 30S subunit is not a simple lock-and-key interaction; it actively induces and stabilizes significant conformational changes in the ribosome that are central to its mechanism of action. nih.govdiva-portal.org

As revealed by X-ray and cryo-EM structures, streptomycin binding causes a distinct distortion of the decoding region. nih.govdiva-portal.org It stabilizes an "open" state of the 30S subunit domains and shifts helix 44 (h44) of the 16S rRNA laterally towards protein S12 and helix h18. oup.com This is in contrast to other aminoglycosides like paromomycin, which stabilize a "closed" domain conformation. oup.com

Estudios Genéticos Y Genómicos Pertenecientes a Estreptomicina Cepa

Secuenciación del Genoma Completo de Cepas Productoras de Estreptomicina CEPA

La secuenciación del genoma completo de cepas de Streptomyces griseus ha sido un hito en la investigación de la estreptomicina. wikipedia.org El análisis de estas secuencias genómicas proporciona un mapa detallado de los genes implicados en la biosíntesis del antibiótico, su regulación y los mecanismos de resistencia.

Identificación de Nuevos Genes Asociados con la Producción o Resistencia a this compound

La secuenciación genómica ha revelado un conjunto de genes directamente implicados en la producción y resistencia a la estreptomicina. El clúster de genes de biosíntesis de la estreptomicina en S. griseus es un ejemplo paradigmático. Dentro de este clúster se encuentran genes que codifican para las enzimas responsables de la síntesis de los tres componentes del esqueleto de la estreptomicina: estreptidina, estreptosa y N-metil-L-glucosamina.

Además de los genes de biosíntesis, se han identificado múltiples genes de resistencia que protegen a la célula productora de la toxicidad de su propio antibiótico. unam.mx Uno de los mecanismos de resistencia más estudiados es la modificación enzimática del antibiótico. Por ejemplo, el gen que codifica para la estreptomicina-6-fosfotransferasa inactiva la estreptomicina mediante fosforilación, impidiendo su unión al ribosoma. unam.mx Otro mecanismo de resistencia implica mutaciones en genes que codifican para componentes del ribosoma, como el gen rpsL que codifica la proteína ribosomal S12 y el gen rrs que codifica el ARNr 16S. isciii.esseq.es Las mutaciones en estos genes pueden alterar el sitio de unión de la estreptomicina, confiriendo resistencia. isciii.esseq.es

La inestabilidad fenotípica observada en algunas cepas productoras de estreptomicina, relacionada con la resistencia al antibiótico, sugiere la implicación de elementos genéticos móviles como los transposones, que pueden afectar la expresión de uno o varios genes. unam.mx

A continuación, se presenta una tabla con algunos de los genes clave asociados a la producción y resistencia a la estreptomicina:

| Gen | Función | Proceso Asociado |

| strA, strB | Enzimas modificadoras de aminoglucósidos (adeniltransferasas) | Resistencia |

| aph(6)-Id | Enzima modificadora de aminoglucósidos (fosfotransferasa) | Resistencia |

| rpsL | Proteína ribosomal S12 | Resistencia (mutaciones) |

| rrs | ARNr 16S | Resistencia (mutaciones) |

| aphD | Estreptomicina-6-fosfotransferasa | Resistencia |

| Genes del clúster str/sts | Enzimas para la biosíntesis de estreptidina | Producción |

| Genes del clúster str/sts | Enzimas para la biosíntesis de dTDP-dihidroestreptosa | Producción |

| strR | Regulador transcripcional del clúster de biosíntesis | Regulación |

| afsA | Biosíntesis del Factor A | Regulación |

Genómica Comparativa de Cepas de this compound

La genómica comparativa entre diferentes cepas de Streptomyces, tanto productoras como no productoras de estreptomicina, ha permitido identificar el "metaboloma secundario central" y el "metaboloma auxiliar y único" de cada cepa. conicet.gov.ar Este enfoque ha revelado que, si bien el clúster de genes de la estreptomicina es conservado en las cepas productoras, existe una considerable diversidad en otros clústeres de genes de metabolitos secundarios. conicet.gov.ar

El análisis comparativo de los genomas de nueve cepas de S. albus ha demostrado que, aunque comparten un núcleo de metabolitos secundarios, cada cepa posee clústeres de genes únicos, muchos de los cuales son "huérfanos", es decir, su producto metabólico aún no ha sido identificado. conicet.gov.ar Esta plasticidad genómica subraya el vasto potencial biosintético sin explotar dentro del género Streptomyces. conicet.gov.ar Estos estudios son cruciales para entender la evolución de la producción de antibióticos y para la bioprospección de nuevos compuestos bioactivos. conicet.gov.ar

Enfoques de Genómica Funcional para la Investigación de this compound

La genómica funcional busca asignar funciones a los genes identificados mediante la secuenciación del genoma. Las técnicas de transcriptómica y proteómica son herramientas poderosas para estudiar la expresión génica y proteica en respuesta a diferentes condiciones, como la producción de estreptomicina.

Transcriptómica: Perfil de Expresión Génica en Respuesta a la Producción o Presencia de this compound

La transcriptómica, a través de técnicas como los microarrays de ADN, permite analizar la expresión de miles de genes simultáneamente. core.ac.uk Estudios transcriptómicos en Streptomyces han revelado cambios significativos en el perfil de expresión génica durante la transición del crecimiento vegetativo a la fase de producción de antibióticos. core.ac.uk

La producción de estreptomicina está controlada por una compleja red regulatoria que incluye reguladores pleiotrópicos como el Factor A. unam.mx Este factor, una γ-butirolactona, es esencial para la biosíntesis de estreptomicina y la esporulación en S. griseus. unam.mxunileon.es La ausencia del Factor A reprime la expresión de los genes del clúster de la estreptomicina.

Los análisis transcriptómicos comparativos entre cepas silvestres y mutantes deficientes en la producción de estreptomicina han permitido identificar genes reguladores clave y genes efectores implicados en la producción. core.ac.uk Por ejemplo, se ha observado que la sobreexpresión de ciertos reguladores puede incrementar la producción de antibióticos. core.ac.uk Estos estudios proporcionan una visión global de las redes regulatorias que controlan la producción de estreptomicina.

Proteómica: Análisis de Expresión Proteica Relacionada con los Mecanismos de this compound

La proteómica se centra en el estudio a gran escala de las proteínas, sus estructuras y funciones. uniovi.es El análisis del proteoma de Streptomyces durante la fermentación permite identificar las proteínas cuya expresión se correlaciona con la producción de estreptomicina. uniovi.es

Un análisis cuantitativo de los cambios en el proteoma y el fosfoproteoma durante la diferenciación de S. coelicolor ha generado una base de datos que puede ayudar a diseñar experimentos para caracterizar reguladores y efectores de la producción de metabolitos secundarios. uniovi.es Estos estudios han revelado que, además de las enzimas biosintéticas del clúster de la estreptomicina, otras proteínas relacionadas con el metabolismo primario, el estrés celular y la exportación de compuestos también ven alterada su expresión durante la fase de producción.

La combinación de datos transcriptómicos y proteómicos proporciona una comprensión más completa de los procesos celulares que sustentan la producción de estreptomicina.

Ingeniería Genética y Mejora de Cepas para la Investigación de this compound

La ingeniería genética ofrece herramientas potentes para la mejora de cepas productoras de estreptomicina. ritaibioreactor.com El objetivo es manipular de forma racional y dirigida el genoma de Streptomyces para aumentar la producción del antibiótico, eliminar la producción de compuestos no deseados o incluso generar nuevos derivados de la estreptomicina. uniovi.es

Las estrategias de ingeniería metabólica se centran en la manipulación sistemática de las cepas para sobreproducir compuestos de interés. uniovi.es Esto puede incluir:

Sobreexpresión de genes reguladores positivos: La introducción de copias adicionales de genes que activan el clúster de la estreptomicina puede aumentar significativamente la producción.

Eliminación de genes reguladores negativos: La inactivación de genes que reprimen la biosíntesis de estreptomicina puede liberar el potencial productivo de la cepa.

Modificación de las vías metabólicas precursoras: Aumentar el flujo de precursores metabólicos hacia la ruta de la estreptomicina, por ejemplo, mediante la sobreexpresión de genes implicados en la síntesis de los bloques de construcción del antibiótico. uniovi.es

Aumento de la resistencia al propio antibiótico: La sobreexpresión de genes de resistencia puede permitir a la célula tolerar concentraciones más altas de estreptomicina, lo que a menudo se correlaciona con una mayor producción. uniovi.es

Expresión heteróloga: La transferencia del clúster de genes de la estreptomicina a una cepa huésped optimizada para la producción de metabolitos secundarios es otra estrategia prometedora. uniovi.es

Técnicas avanzadas de edición del genoma como CRISPR-Cas9 ofrecen una precisión sin precedentes para la manipulación genética de Streptomyces, facilitando la implementación de estas estrategias de mejora de cepas. ritaibioreactor.com

A continuación se presenta una tabla con los compuestos mencionados:

| Nombre del Compuesto |

| Estreptomicina |

| Estreptomicina-6-fosfato |

| 2S-isocapriloil-3R-hidroximetil-γ-butirolactona (Factor A) |

| Estreptidina |

| Estreptosa |

| N-metil-L-glucosamina |

| Malonil-CoA |

| Metilmalonil-CoA |

| Etilmalonil-CoA |

| Glucosa-1-fosfato |

| Acetil-CoA |

| Crotonil-CoA |

| Ectoína |

| Geosmina |

| Desferrioxamina E |

| Hopeno |

| Pseudouridimicina |

| SapB |

| Isorenierateno |

| Ibomicina |

| Ciclodepsipéptido |

| Terpenos |

| Cefamicina C |

| Ácido clavulánico |

| Holomicina |

| Naringenina |

| Actinorrodina |

| Undecilprodigiosina |

| Micemicina |

| Caboxamicina |

| Coelibactina |

| Salicilato |

Directed Gene Deletions and Overexpression in Biosynthetic Pathways

The manipulation of genes within the streptomycin (B1217042) biosynthetic cluster and related regulatory networks is a key strategy for increasing production yields. Metabolic engineering techniques, such as targeted gene deletion and overexpression, are systematically employed to optimize the output of desired compounds. uniovi.es